1-Amino-4-bromo-2-naphthoic acid
Overview
Description
1-Amino-4-bromo-2-naphthoic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is involved in the synthesis of binaphthyl-based amino acids and amino alcohols via domino coupling reactions and lactam ring opening of intermediates .
Synthesis Analysis
The synthesis of this compound involves several steps. It is a reactant in the synthesis of binaphthyl-based amino acids and amino alcohols via domino coupling reactions and lactam ring opening of intermediates . It is also used in the synthesis of benzimidazoles and benzimidazolequinone derivatives via cyclocondensation .Molecular Structure Analysis
The molecular formula of this compound is C11H7BrO2 . The average mass is 251.076 Da and the monoisotopic mass is 249.962936 Da .Chemical Reactions Analysis
This compound is a reactant involved in various chemical reactions. These include the synthesis of binaphthyl-based amino acids and amino alcohols via domino coupling reactions and lactam ring opening of intermediates . It is also involved in the synthesis of benzimidazoles and benzimidazolequinone derivatives via cyclocondensation .Physical and Chemical Properties Analysis
This compound has a melting point of 191 °C and a predicted boiling point of 372.7±25.0 °C . It has a density of 1.648 .Scientific Research Applications
Synthesis and Chemical Applications
1-Amino-4-bromo-2-naphthoic acid and related compounds are primarily used in chemical synthesis. For instance, the synthesis of 6-amino-2-naphthoic acid, which involves methods like bromination and nitration, can be related to the pathways involving this compound (Stapleton & White, 1952). Similarly, the synthesis of amino 2 (5 bromo 6 methoxy 2 naphthyl) propionic acid, an intermediate of naproxen, demonstrates the use of bromination in synthesizing complex organic molecules (H. Ai, 2002).
Analytical and Biochemical Research
Compounds like 4-[Bis(carboxymethyl)aminomethyl]-3-hydroxy-2-naphthoic acid show potential in analytical chemistry, particularly as indicators for complexometric titration of calcium and magnesium (Clements, Read & Sergeant, 1971). In the field of biochemistry, the study of naphthoic acids, including derivatives of 1,4-dihydroxy-2-naphthoic acid, for their interaction with biological receptors such as the aryl hydrocarbon receptor, reveals their potential in medical and biological research (Cheng et al., 2017).
Industrial and Material Science Applications
In industrial applications, naphthoic acid derivatives, including those related to this compound, find use in the synthesis of dyes and pigments. Their chemical properties, such as the ability to form complex molecular structures, make them suitable for various industrial processes (Talavdekar & Venkataraman, 1950).
Environmental and Analytical Chemistry
The determination of naphthols, including derivatives like 1-amino-2-naphthol, in environmental samples is crucial for environmental monitoring and analysis. Flow-injection chemiluminescence is one such method used for this purpose (Al-Tamrah & Townshend, 1987).
Safety and Hazards
Mechanism of Action
Target of Action
It is involved in the synthesis of binaphthyl-based amino acids and amino alcohols . These compounds play crucial roles in various biological processes.
Mode of Action
It is known to participate in domino coupling reactions and lactam ring opening of intermediates . These reactions involve the formation of new bonds and the breaking of existing ones, leading to significant changes in the molecular structure of the compound.
Biochemical Pathways
1-Amino-4-bromo-2-naphthoic acid is involved in the synthesis of binaphthyl-based amino acids and amino alcohols via domino coupling reactions and lactam ring opening of intermediates . These biochemical pathways lead to the production of complex molecules that can have various downstream effects, including the regulation of biological processes and the potential to influence disease states.
Result of Action
Given its involvement in the synthesis of binaphthyl-based amino acids and amino alcohols , it can be inferred that the compound may influence the structure and function of proteins, potentially affecting various cellular processes.
Properties
IUPAC Name |
1-amino-4-bromonaphthalene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5H,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPPYQDIGHSGNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.